molecular formula C22H31NS2 B13767096 ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- CAS No. 7799-35-1

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL-

Cat. No.: B13767096
CAS No.: 7799-35-1
M. Wt: 373.6 g/mol
InChI Key: CEIPSXIKBHCSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- (hereafter referred to by its common name Captodiamine) is a sulfur-containing amine derivative with the molecular formula C₂₁H₂₉NS₂ . Its structure features a central benzyl moiety substituted with a p-tolyl group (methylphenyl) and a p-butylthio (butylsulfanyl) group. The ethylamine backbone is modified with a dimethylamino group and an additional thioether linkage, contributing to its unique physicochemical and biological properties.

Properties

CAS No.

7799-35-1

Molecular Formula

C22H31NS2

Molecular Weight

373.6 g/mol

IUPAC Name

2-[(4-butylsulfanylphenyl)-(4-methylphenyl)methyl]sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C22H31NS2/c1-5-6-16-24-21-13-11-20(12-14-21)22(25-17-15-23(3)4)19-9-7-18(2)8-10-19/h7-14,22H,5-6,15-17H2,1-4H3

InChI Key

CEIPSXIKBHCSKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)SCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(p-Tolyl)ethylamine with butylthiol and other reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) 2-(p-Tolyl)ethylamine

  • Molecular Formula : C₉H₁₃N
  • Key Features: A simpler derivative with a p-tolyl group attached to an ethylamine backbone. Lacks sulfur-containing substituents and the dimethylamino group present in Captodiamine .
  • Physical Properties : Boiling point = 214°C; Molecular weight = 135.20 g/mol .

(b) Benzyl P-Tolyl Sulfone

  • Molecular Formula : C₁₄H₁₄O₂S
  • Key Features : Contains benzyl and p-tolyl groups linked via a sulfone (-SO₂-) group. Unlike Captodiamine, it lacks nitrogen-based functional groups and thioethers .
  • Comparison : Sulfones are more electron-withdrawing than thioethers, which could make Benzyl P-Tolyl Sulfone less reactive in nucleophilic substitutions compared to Captodiamine’s thioether linkages .

(c) Benzylamine

  • Molecular Formula : C₇H₉N
  • Key Features: A primary amine with a benzyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C)
Captodiamine 367.59 Thioether, Dimethylamino, p-Tolyl Not reported
2-(p-Tolyl)ethylamine 135.20 p-Tolyl, Primary amine 214
Benzylamine 107.15 Benzyl, Primary amine 185

Key Observations :

  • The lack of boiling point data for Captodiamine highlights a gap in existing literature, whereas simpler analogues like 2-(p-Tolyl)ethylamine have well-characterized properties .

Reactivity and Stability

  • Decomposition Pathways : Evidence suggests that aromatic amines and sulfides can fragment under mass spectrometry to generate benzyl or p-tolyl cations . Captodiamine’s structure may decompose into C₇H₇⁺ species (benzyl or tropyl cations) under high-energy conditions, similar to ethylbenzene or xylene derivatives .
  • Thioether vs. Sulfone Stability : Thioethers in Captodiamine are less oxidized than sulfones (e.g., Benzyl P-Tolyl Sulfone), making them more prone to oxidation but less polar .

Research Findings and Gaps

  • Data Gaps: Limited experimental data on Captodiamine’s solubility, melting point, and spectroscopic profiles compared to its analogues.

Biological Activity

Ethylamine, 2-((p-(butylthio)-α-(p-tolyl)benzyl)thio)-N,N-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H31N2S2C_{22}H_{31}N_{2}S_{2}. Its structure includes a dimethylamino group, a butylthio group, and a p-tolylbenzyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethylamine with various thiol derivatives and benzyl halides. The process can be optimized for yield and purity using different solvents and reaction conditions. For instance, the use of DMF (dimethylformamide) as a solvent has been reported to enhance the reaction efficiency.

Biological Activity

  • Antimicrobial Activity :
    Research indicates that derivatives of ethylamine compounds exhibit broad-spectrum antimicrobial properties. For example, compounds with similar thioether groups have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds often range from 50 μg/mL to 100 μg/mL against tested organisms .
  • Anticancer Properties :
    Ethylamine derivatives have been investigated for their cytotoxic effects on tumorigenic cell lines. In vitro studies demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells. For instance, one study reported that certain derivatives had IC50 values in the low micromolar range against breast cancer cell lines .
  • Mechanisms of Action :
    The mechanisms through which these compounds exert their biological effects include:
    • Inhibition of Enzymatic Activity : Some studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation.
    • Disruption of Cellular Processes : Ethylamine derivatives may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thioether-containing ethylamine derivatives against common pathogens. The results indicated that compounds with longer alkyl chains exhibited enhanced activity due to improved membrane permeability.

CompoundMIC (μg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
Compound C100Candida albicans

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, several ethylamine derivatives were tested against MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines. The study found that specific substitutions on the benzyl ring significantly influenced cytotoxicity.

CompoundIC50 (μM)Cell Line
Compound D32MDA-MB-231
Compound E28NUGC-3
Compound F290Normal Fibroblasts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.